molecular formula C15H18O4 B14441461 6,7-Diethoxy-4-methoxynaphthalen-1-ol CAS No. 73661-14-0

6,7-Diethoxy-4-methoxynaphthalen-1-ol

Cat. No.: B14441461
CAS No.: 73661-14-0
M. Wt: 262.30 g/mol
InChI Key: DKPOOCNIQVNUTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Diethoxy-4-methoxynaphthalen-1-ol is a chemical compound with the molecular formula C14H18O4 It is a derivative of naphthalene, characterized by the presence of methoxy and ethoxy groups on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Diethoxy-4-methoxynaphthalen-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene as the core structure.

    Methoxylation: Introduction of a methoxy group at the 4-position of the naphthalene ring.

    Ethoxylation: Subsequent introduction of ethoxy groups at the 6 and 7 positions.

The reaction conditions often involve the use of specific catalysts and solvents to facilitate the substitution reactions. For example, methoxylation can be achieved using methanol in the presence of a strong acid catalyst, while ethoxylation may require ethyl alcohol and a base catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.

    Optimized Conditions: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

    Purification: Employing techniques like distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6,7-Diethoxy-4-methoxynaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthalenes.

Scientific Research Applications

6,7-Diethoxy-4-methoxynaphthalen-1-ol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,7-Diethoxy-4-methoxynaphthalen-1-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

    Affect Gene Expression: Influence the expression of genes related to cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxynaphthalen-1-ol: A related compound with a methoxy group at the 6-position.

    7-Methoxynaphthalen-1-ol: Similar structure but with the methoxy group at the 7-position.

    4,4’-Diethoxy-[2,2’]-binaphthalenyl-1,1’-diol: A dimeric compound with ethoxy groups.

Uniqueness

6,7-Diethoxy-4-methoxynaphthalen-1-ol is unique due to the specific positioning of its methoxy and ethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications.

Properties

CAS No.

73661-14-0

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

6,7-diethoxy-4-methoxynaphthalen-1-ol

InChI

InChI=1S/C15H18O4/c1-4-18-14-8-10-11(9-15(14)19-5-2)13(17-3)7-6-12(10)16/h6-9,16H,4-5H2,1-3H3

InChI Key

DKPOOCNIQVNUTE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=CC(=C2C=C1OCC)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.